molecular formula C8H5FN2O B6161308 4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde CAS No. 1806602-86-7

4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde

Cat. No.: B6161308
CAS No.: 1806602-86-7
M. Wt: 164.1
InChI Key:
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Description

4-Fluoro-1H-1,3-benzodiazole-6-carbaldehyde is a fluorinated heterocyclic aldehyde with the molecular formula C8H5FN2O. This compound is part of the benzodiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis . The presence of a fluorine atom in the benzodiazole ring enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde typically involves the fluorination of a benzodiazole precursor followed by formylation. One common method includes the use of 4-fluoroaniline as a starting material, which undergoes cyclization with formamide under acidic conditions to form the benzodiazole ring. The resulting intermediate is then subjected to Vilsmeier-Haack formylation to introduce the aldehyde group at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-1,3-benzodiazole-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 4-Fluoro-1H-1,3-benzodiazole-6-carboxylic acid.

    Reduction: 4-Fluoro-1H-1,3-benzodiazole-6-methanol.

    Substitution: Various substituted benzodiazoles depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-1H-1,3-benzodiazole-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-1,3-benzodiazole-6-carbaldehyde
  • 4-Bromo-1H-1,3-benzodiazole-6-carbaldehyde
  • 4-Methyl-1H-1,3-benzodiazole-6-carbaldehyde

Uniqueness

4-Fluoro-1H-1,3-benzodiazole-6-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can lead to enhanced reactivity and selectivity in chemical reactions compared to its chloro, bromo, and methyl counterparts. The fluorine atom also contributes to the compound’s potential as a fluorescent probe, making it valuable in biological imaging applications .

Properties

CAS No.

1806602-86-7

Molecular Formula

C8H5FN2O

Molecular Weight

164.1

Purity

95

Origin of Product

United States

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